molecular formula C20H19ClN2OS B2558915 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide CAS No. 893997-53-0

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide

Cat. No. B2558915
M. Wt: 370.9
InChI Key: PTIPFVCCSHQPMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide” is 370.9. Detailed structural analysis would require more specific information such as spectroscopic data (NMR, IR, MS) or X-ray crystallography data.


Chemical Reactions Analysis

The specific chemical reactions involving “3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide” are not detailed in the available literature. Thiazole derivatives are known to participate in various chemical reactions due to their aromaticity .

Scientific Research Applications

Synthesis Methods

Thiazole derivatives, including structures similar to 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide, are synthesized through various methods, demonstrating the compound's relevance in organic synthesis. For instance, the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides offers a cleaner, more efficient alternative to traditional thermal heating, indicating potential for efficient synthesis routes of related compounds (Saeed, 2009). Additionally, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate illustrates the process of cyclization in producing thiazole derivatives, hinting at methods that could be applicable to the target compound (Tang Li-jua, 2015).

Biological Activities

Research into thiazole derivatives often targets their potential biological activities. For example, N-(thiazol-2-yl)benzamide derivatives have been explored for their supramolecular gelation properties, which can have implications in drug delivery systems and materials science (Yadav & Amar Ballabh, 2020). Moreover, the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against several cancer cell lines further highlight the relevance of thiazole derivatives in medicinal chemistry, suggesting potential anticancer applications for compounds like 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide (Ravinaik et al., 2021).

Chemical Properties and Applications

The exploration of chemical properties and applications of thiazole derivatives extends to various fields, including materials science and synthesis methodologies. Novel water-soluble poly(m-benzamide)s with thermosensitivity in aqueous solutions, for instance, demonstrate the utility of benzamide derivatives in developing responsive materials (Sugi et al., 2006). Furthermore, the TEMPO-catalyzed electrochemical C–H thiolation process for synthesizing benzothiazoles and thiazolopyridines from thioamides showcases innovative approaches to forming C–S bonds, relevant to the synthesis and functionalization of compounds akin to 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide (Qian et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Thiazole derivatives are a focus of medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

3-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-13-6-8-15(9-7-13)20-23-14(2)18(25-20)10-11-22-19(24)16-4-3-5-17(21)12-16/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIPFVCCSHQPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide

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